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Compound of Interest
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Introduction

MMV390048 (MMV-048) is a novel antimalarial compound from the 2-aminopyridine class that
has garnered significant attention for its unigue mechanism of action and its activity across
multiple stages of the Plasmodium parasite lifecycle.[1][2] Discovered by an international team
led by Professor Kelly Chibale at the University of Cape Town's Drug Discovery and
Development Centre (H3D), it was the first new antimalarial medicine to enter Phase | clinical
trials in Africa.[1][2][3] This technical guide provides an in-depth overview of the discovery,
mechanism of action, and the preclinical and clinical development history of MMV-048.

Discovery and Lead Optimization

The journey of MMV-048 began with a phenotypic whole-cell high-throughput screening
campaign, which identified the 2-aminopyridine class of molecules as having promising
antimalarial activity.[4][5] The initial hit compound underwent a rigorous lead-optimization
program to improve its drug-like properties. Key structural modifications were made to enhance
in vivo stability, solubility, potency, and metabolic stability, ultimately leading to the selection of
MMV-048 as the optimized lead compound.[4][6]
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Figure 1: High-level overview of the MMV-048 discovery and development pipeline.

Mechanism of Action

Genomic and chemoproteomic studies were instrumental in identifying the molecular target of
MMV-048.[4][5] These investigations revealed that MMV-048 acts through the inhibition of
Plasmodium phosphatidylinositol 4-kinase (P14K), a novel drug target for malaria.[4][5][7] The
compound competitively binds to the ATP-binding site of PfP14K.[8] This kinase is believed to
play a crucial role in regulating essential membrane trafficking events at the Golgi apparatus of
the parasite.[9] The identification was confirmed through the generation of resistant parasite
mutants, which showed mutations in the PfP14K gene, and through affinity capture experiments
where MMV-048 competitively inhibited the binding of only a single protein, PfP14K, from
parasite extracts.[5][9]
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Figure 2: Simplified signaling pathway for MMV-048's mechanism of action.

Preclinical Development

MMV-048 demonstrated a promising preclinical profile, exhibiting activity against all lifecycle
stages of the Plasmodium parasite, with the exception of late-stage hypnozoites.[3][4][5]

In Vitro Activity

The compound showed potent activity against drug-sensitive and multidrug-resistant clinical
isolates of P. falciparum.[5] It also displayed activity against the liver stages of the parasite,
which are responsible for establishing infection and, in the case of P. vivax, for relapse.[5][7]
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Parameter Strain/Species Value Reference
ICso (Blood Stage) P. falciparum (NF54) 28 nM [518]
ICo0 (Blood Stage) P. falciparum (NF54) 40 nM [518]
] Multidrug-resistant P. Low (1.5-fold max/min
Cross-Resistance ) ) [5]
falciparum ICso ratio)
ICso (PVPI4K Enzyme)  P. vivax PI4K 23 nM [7]
ICso (Liver Stage) P. berghei 0.92 nM [7]
) ) ~ <100nM /<10 nM
ICso (Hypnozoites) P. vivax / P. cynomolgi ) [7]
(prophylactic)

Table 1: Summary of in vitro activity of MMV-048.

In Vivo Efficacy

In vivo studies in mouse and monkey models of malaria confirmed the compound's efficacy.
MMV-048 was curative in a P. berghei mouse model and demonstrated efficacy in a humanized
P. falciparum mouse model.[5] Importantly, it showed high in vivo efficacy in monkeys infected
with P. cynomolgi, validating the correlation between its in vitro potency and in vivo effect.[10]
These experiments also revealed its ability to provide full chemoprotection and delay relapse.

[5]
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Parameter Animal Model Dosage/Value Reference

P. berghei mouse
EDso 0.57 mg/kg [5]
model (4 oral doses)

P. berghei mouse
EDo9o 1.1 mg/kg [5]
model (4 oral doses)

P. berghei mouse
Curative Dose model (single oral 30 mg/kg [5]

dose)

) Demonstrated high
_ P. cynomolgi monkey ]
Efficacy del efficacy and [5][10]
mode
chemoprotection

Table 2: Summary of in vivo efficacy of MMV-048.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies revealed that MMV-048 has low clearance, a long half-life,
and good oral bioavailability across multiple species, including rats, dogs, and monkeys.[10]
Extensive toxicity assessments, including genotoxicity and 14-day GLP toxicology studies in
rats and dogs, showed an acceptable preclinical safety profile, which supported its progression
to clinical trials.[10][11] However, later embryofetal development studies revealed adverse
signals, including diaphragmatic hernias and cardiovascular malformations in rats, which were
potentially linked to the inhibition of the mammalian PI4K[3 paralogue and off-target kinases like
MAP4K4 and MINK1.[11][12]

Parameter Species Value Reference
Bioavailability Rat, Dog, Monkey Good [10]
Clearance Rat, Dog, Monkey Low [10]
Elimination Half-life Human 129 to 215 hours [9]

Table 3: Pharmacokinetic properties of MMV-048.
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Clinical Development

Following its nomination as a preclinical candidate and approval for clinical development in
2012, MMV-048 advanced into human trials.[10]

Phase | Trials

In 2014, MMV-048 became the first new antimalarial to enter Phase | studies in Africa.[2][3]
These first-in-human studies were conducted in healthy volunteers to evaluate the safety,
tolerability, and pharmacokinetic profile of the compound.[2][10] The initial formulation showed
high variability in exposure among subjects, which could lead to inconsistent dosing and
efficacy.[1] This necessitated the development of a new formulation with improved and more
consistent exposure, which was subsequently tested in further bioavailability studies.[1]
Overall, MMV-048 was well tolerated in Phase | studies at doses up to 120 mg.[13]

Phase lla Trials

A Phase lla clinical trial was initiated to evaluate the efficacy, safety, and pharmacokinetics of a
single 120-mg dose of MMV-048 in adult male patients in Ethiopia with uncomplicated P. vivax
malaria.[1][13] The study demonstrated rapid clearance of both asexual parasites and
gametocytes.[13] The primary endpoint, adequate clinical and parasitological response (ACPR)
at day 14, was 100% for the eight patients enrolled.[13] However, the study was not completed
due to operational reasons and the emerging preclinical data on teratogenicity.[13] Another
Phase 2 trial (NCT02880241) was terminated due to a strategic business decision by
Medicines for Malaria Venture (MMV) in December 2020.[9]
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Trial Identifier Phase

Status

Key
Findings/Comm  Reference

ents

NCT02783833 Phase 1/2

Completed

Determined the
minimum
inhibitory

. [°]
concentration
against P.

falciparum.

Phase lla
(Ethiopia)

Phase 2a

Not Completed

100% ACPR at

day 14in 8 P.

vivax patients;

rapid parasite
clearance.

Terminated due [13]
to operational

reasons and

emerging

teratotoxicity

data.

NCT02880241 Phase 2

Terminated

Planned to
determine
activity against P.
vivax and P.
falciparum.

El

Terminated due

to an MMV
strategic
business
decision.
Table 4. Summary of key clinical trials for MMV-048.
Experimental Protocols
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In Vitro Antiplasmodial Activity Assay (ICso
Determination)

The in vitro activity of MMV-048 against P. falciparum blood stages was determined using a
standard SYBR Green I-based fluorescence assay or a pLDH assay.

o Cell Culture: Asexual stages of chloroquine-sensitive (e.g., NF54) or drug-resistant P.
falciparum strains were cultured in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640
medium supplemented with AlbuMAX and hypoxanthine.

e Assay Protocol: Synchronized ring-stage parasites (0.5-1% parasitemia) were incubated in
96-well or 384-well plates with serial dilutions of MMV-048 for 72 hours.

o Data Analysis: Parasite growth was quantified by measuring the fluorescence of SYBR
Green | dye, which intercalates with parasite DNA, or by measuring the activity of the
parasite-specific lactate dehydrogenase (pLDH) enzyme. ICso values were calculated by
fitting the dose-response data to a sigmoidal curve using appropriate software.

Mechanism of Action Deconvolution (Chemoproteomics)

The molecular target of MMV-048 was identified using an affinity capture-based
chemoproteomics approach.[5]

o Affinity Matrix Preparation: An active analog of MMV-048 containing a primary amine linker
(MMV666845) was covalently immobilized onto Sepharose beads.[5]

o Protein Capture: The functionalized beads were incubated with a soluble protein extract from
P. falciparum blood-stage parasites.

o Competitive Elution: The pull-down experiment was performed in parallel in the presence of
an excess of free MMV-048. Proteins for which binding to the beads was competitively
inhibited by free MMV-048 were considered potential targets.

o Target Identification: Captured proteins were eluted, separated by SDS-PAGE, and identified
using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PfP14K was identified
as the only protein specifically competed off by free MMV-048.[5][8]
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Figure 3: Experimental workflow for target identification via chemoproteomics.

In Vivo Efficacy (P. berghei Mouse Model)

The in vivo efficacy was assessed using the Peters' 4-day suppressive test in a P. berghei
mouse model.[5]

« Infection: Mice were inoculated intravenously or intraperitoneally with P. berghei-infected red
blood cells.

o Treatment: MMV-048 was administered orally once daily for four consecutive days, starting 4
hours post-infection.

e Monitoring: Parasitemia was monitored by microscopic examination of Giemsa-stained thin
blood smears on day 4 post-infection.

e Endpoint: The 50% and 90% effective doses (EDso and ED9o0), the doses required to
suppress parasitemia by 50% and 90% relative to an untreated control group, were
calculated. Curative efficacy was determined by extending the monitoring period to 30 days
to check for parasite recrudescence.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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